[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid is a synthetic chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound has a molecular formula of and a molecular weight of approximately 261.23 g/mol. It is known for its anti-inflammatory, antimicrobial, and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be classified under the broader category of isoxazole derivatives, which are organic compounds containing a five-membered ring with nitrogen atoms. It is specifically derived from benzodioxin, which contributes to its biological activity. The compound is available from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it can be purchased for research purposes.
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
The synthesis may involve reagents such as acetic anhydride or other acylating agents to introduce the acetic acid functional group onto the isoxazole structure. Reaction conditions such as temperature and pH are critical in determining the yield and purity of the final product.
The compound features a benzodioxin core fused with an isoxazole ring and an acetic acid side chain. The presence of multiple functional groups contributes to its reactivity and biological activity.
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
The specific reaction pathways depend on the substituents present on the benzodioxin and isoxazole rings. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in directing these reactions.
The mechanism of action for [5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid primarily involves its interaction with biological targets related to inflammation and microbial activity.
Research indicates that derivatives containing the 2,3-dihydrobenzodioxin moiety exhibit comparable potency to established anti-inflammatory drugs like Ibuprofen in certain assays (Vazquez et al., 1996).
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid typically appears as a white to off-white powder at room temperature.
Key properties include:
Relevant data on melting point and boiling point may vary based on purity but are essential for practical applications.
The compound has several notable applications:
The construction of isoxazole-benzodioxin hybrid scaffolds relies on strategic bond-forming methodologies that converge the 1,4-benzodioxin and isoxazole pharmacophores. The core synthetic sequence typically initiates with the preparation of 6-acetyl-2,3-dihydrobenzo[b][1,4]dioxine as a pivotal precursor. This ketone intermediate undergoes Claisen condensation with diethyl oxalate, generating a β-ketoester in situ. Subsequent hydroxylamine-mediated cyclization under acidic conditions (acetic acid, 80°C) delivers the foundational [5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl] ester. Critical hydrolysis of the ester moiety (NaOH/EtOH-H₂O, reflux) yields the target acetic acid derivative, achieving overall isolated yields of 65-72% after purification [1] [3].
Alternative pathways exploit palladium-catalyzed cross-coupling to forge the critical bond between the heterocyclic units. Suzuki-Miyaura coupling of 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine with 3-acetic acid protected-5-(pinacolboranyl)isoxazole demonstrates excellent functional group tolerance under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). This approach offers modularity for introducing diverse substituents on either ring system early in the synthesis [1].
For advanced derivatives, direct functionalization of the preformed acetic acid core proves efficient. Carbodiimide-mediated amidation (EDC·HCl, HOBt, DMF) enables conversion to primary amides or conjugation with amino-functionalized pharmacophores. Alternatively, reductive amination (NaBH₃CN, R-NH₂) of the in situ generated aldehyde—accessed via controlled reduction of the carboxylic acid—provides secondary and tertiary amines, significantly expanding molecular diversity from a common intermediate [6] [9].
Table 1: Key Synthetic Methods for Isoxazole-Benzodioxin Hybrids
Methodology | Key Reagents/Conditions | Target Scaffold | Yield Range | Primary Advantage |
---|---|---|---|---|
Hydroxylamine Cyclization | Acetic acid, 80°C; NaOH hydrolysis | [5-(Benzodioxin-6-yl)isoxazol-3-yl]acetic acid | 65-72% | Direct access to acetic acid core |
Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 5-Aryl/heteroaryl isoxazole-benzodioxins | 55-68% | Modular aryl ring diversification |
Carbodiimide Amidation | EDC·HCl, HOBt, DMF, rt | Amide conjugates (e.g., piperidines) | 70-85% | Late-stage functionalization versatility |
Regioselectivity in isoxazole ring formation presents a significant synthetic challenge due to competing 3- versus 5-substitution patterns. Strategic optimization hinges on solvent polarity manipulation and catalyst design. Polar aprotic solvents (DMF, NMP) favor the kinetically controlled 3-acetic acid regioisomer by stabilizing the transition state leading to cyclization at the less hindered carbonyl of the β-ketoester precursor. In contrast, protic solvents (EtOH, iPrOH) promote thermodynamic control, yielding mixtures dominated by the 5-substituted isomer (ratio up to 1:2.5) [3] [5].
Nano-catalysis dramatically enhances regiocontrol and reaction efficiency. Immobilized nano-ZnO (5 mol%) in aqueous ethanol under reflux achieves >95% regioselectivity for the 3-acetic acid derivative while reducing reaction times to 2-3 hours. This catalytic system operates via surface complexation of the β-dicarbonyl system, directing hydroxylamine attack to the sterically accessible ketone carbonyl over the ester group [5] [6].
Microwave-assisted synthesis (150-180°C, sealed vessel) further optimizes cyclization kinetics. Under dielectric heating, reaction completion occurs within 15-30 minutes versus 12-24 hours conventionally, suppressing side products like dehydrated aldol adducts or over-oxidized materials. This technique proves indispensable for electron-deficient benzodioxinyl precursors prone to decomposition under prolonged thermal stress [6].
Critical pH control during hydrolysis prevents decarboxylation and benzodioxin ring-opening. Maintaining pH 10-11 (buffered K₂CO₃/NaHCO₃) during ester saponification minimizes acid-catalyzed decomposition pathways, preserving the integrity of the acid-sensitive 1,4-dioxane ring. Post-reaction acidification to pH 2-3 with dilute HCl precipitates the pure acetic acid derivative without epimerization at the benzylic positions [1] [2].
Table 2: Optimization Parameters for Regioselective Isoxazole Cyclization
Parameter | Optimal Condition | Suboptimal Condition | Effect on Regioselectivity (3-/5-isoxazole) | Byproduct Formation |
---|---|---|---|---|
Solvent System | DMF/H₂O (4:1) | Ethanol | >9:1 vs. ~1:2.5 | <5% vs. 15-20% |
Catalyst | Nano-ZnO (5 mol%) | Piperidine | >19:1 vs. 3:1 | <3% vs. 10-12% |
Temperature/Time | Microwave, 150°C, 20 min | Reflux, 12 h | 9:1 vs. 8:1 (with catalyst) | Negligible vs. 8-10% |
Hydrolysis pH Control | K₂CO₃ buffer (pH 10.5) | HCl/THF | N/A (post-cyclization) | Degradation <2% vs. 30% |
Chemical derivatization of the acetic acid moiety transforms the physicochemical profile and biological targeting capacity of the core scaffold. Ester prodrugs markedly enhance membrane permeability. Conversion to benzamidoacetate esters via Steglich esterification (DCC/DMAP, CH₂Cl₂) increases log P by 1.5-2.0 units, facilitating blood-brain barrier penetration. Similarly, piperidinylmethyl esters—synthesized by coupling with 1-(methylsulfonyl)piperidine-4-carboxylic acid (HBTU, DIPEA)—introduce tertiary amine basicity (pKa ~7.5-8.5), enabling pH-dependent solubility and lysosomal accumulation [3] [6].
Carboxylate bioisosteres address metabolic instability. Primary carboxamide derivatives (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazole-3-carbohydrazide) synthesized via mixed anhydride methods (ClCO₂Et, N-methylmorpholine) exhibit enhanced metabolic stability in human liver microsomes (t₁/₂ > 120 min vs. 22 min for parent acid). Oxadiazolone replacements, accessed by cyclodehydration of acylhydrazides (POCl₃, pyridine), provide non-hydrolyzable surrogates that maintain hydrogen-bonding capacity while resisting esterase cleavage [7] [9].
Conjugation with privileged fragments leverages synergistic pharmacology. Covalent linkage to sulfonamide acetamides via amide bond formation generates multitarget ligands exhibiting dual α-glucosidase/acetylcholinesterase inhibition (IC₅₀ 8.3-22.7 μM). Glycosylation at the acetic acid carboxylate (Koenigs-Knorr conditions) introduces sugar moieties that improve aqueous solubility 10-30-fold (e.g., 15.2 mg/mL for glucuronide vs. 0.43 mg/mL for parent) while enabling active transport via glucose transporters [2] [7] [8].
The benzodioxin ring itself serves as a derivatization handle. Electrophilic bromination (Br₂, AcOH) selectively functionalizes the electron-rich dioxane ring at position 7, enabling subsequent Pd-catalyzed cross-coupling to install aryl, vinyl, or alkynyl groups. This strategy diversifies the hydrophobic domain without perturbing the acidic isoxazole pharmacophore [1] [8].
Table 3: Strategic Derivatization Approaches and Property Modulation
Derivatization Class | Representative Example | Key Synthetic Step | Property Enhancement | Biological Implications |
---|---|---|---|---|
Ester Prodrugs | (5-Benzodioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate | DCC/DMAP-mediated esterification | log P increase: +1.8; t₁/₂ (plasma): 3.2-fold ↑ | Enhanced CNS penetration |
Carboxamide Bioisosteres | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazole-3-carbohydrazide | Carbodiimide coupling + hydrazide formation | Microsomal stability: t₁/₂ > 120 min | Resistance to first-pass metabolism |
Sulfonamide Conjugates | N-(Substituted phenyl)-2-{benzodioxin-6-yl[(tosyl)amino]}acetamides | Nucleophilic displacement of bromoacetamide | Dual α-glucosidase/AChE inhibition (IC₅₀ < 20 μM) | Multitarget engagement for metabolic/neuro diseases |
Glycosylated Derivatives | β-D-Glucuronide conjugate | Koenigs-Knorr glycosylation | Aqueous solubility: 15.2 mg/mL vs. 0.43 mg/mL | Improved oral bioavailability; active transport |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3